4-(4-Methylcyclohexyl)phenol

Catalog No.
S3465704
CAS No.
3769-25-3
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methylcyclohexyl)phenol

CAS Number

3769-25-3

Product Name

4-(4-Methylcyclohexyl)phenol

IUPAC Name

4-(4-methylcyclohexyl)phenol

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3

InChI Key

NLMVQZFBRACNBU-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)O

Synthesis

-(4-Methylcyclohexyl)phenol can be synthesized through various methods. One reported method involves reacting p-chlorophenol with 4-methylcyclohexene in the presence of a Lewis acid catalyst [1].

*Source: A highly efficient one-pot synthesis of various p-alkylphenols from p-chlorophenol and terminal olefins:

Potential Applications

Research suggests that 4-(4-Methylcyclohexyl)phenol may have potential applications in various scientific fields, including:

  • Material Science: Some studies have explored the use of 4-(4-Methylcyclohexyl)phenol in the development of liquid crystals [2].

*Source: Synthesis and characterization of novel Schiff base nematogens derived from 4-(4-methylcyclohexyl)phenol

  • Pharmaceutical Science: A few studies have investigated the potential biological activity of 4-(4-Methylcyclohexyl)phenol, such as its anti-inflammatory properties [3]. It is important to note that these studies are preliminary and further research is needed.

*Source: Antioxidant and Anti-Inflammatory Activities of Phenolic Compounds from Rheum tanguticum:

4-(4-Methylcyclohexyl)phenol, also known as 4-methyl-2-(1-methylcyclohexyl)phenol, is an organic compound with the molecular formula C14H20OC_{14}H_{20}O and a molecular mass of approximately 204.31 g/mol. It features a phenolic structure with a methylcyclohexyl group attached at the para position relative to the hydroxyl group. This compound exhibits unique physical properties, including a boiling point of 150-160 °C at 10 Torr and a melting point of 59 °C . The compound's structure can be represented by the InChIKey: MQVDCVRWVSDQNN-UHFFFAOYSA-N, indicating its specific arrangement of atoms and bonds .

Typical of phenolic compounds, including:

  • Alkylation: The compound can undergo alkylation reactions with various alkyl halides in the presence of Lewis acids such as aluminum chloride, leading to the formation of more complex alkylated phenols.
  • Esterification: It can react with carboxylic acids to form esters, which are often used in the synthesis of fragrances and plasticizers.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives, which may exhibit different biological activities.

These reactions highlight the versatility of 4-(4-Methylcyclohexyl)phenol in synthetic organic chemistry.

Research indicates that phenolic compounds like 4-(4-Methylcyclohexyl)phenol possess various biological activities. They are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. Additionally, certain studies suggest potential anti-inflammatory and antimicrobial effects, although specific data on this compound's biological activity is limited compared to more extensively studied phenols .

The synthesis of 4-(4-Methylcyclohexyl)phenol typically involves:

  • Alkylation of Phenol: One common method is the alkylation of phenol using 4-methylcyclohexanol under acidic conditions. This reaction can yield a high percentage of the desired product with proper control over reaction conditions such as temperature and catalyst choice .
  • Direct Synthesis from Precursors: Another approach may involve using precursors like cyclohexene or other cycloalkenes in reactions that promote electrophilic aromatic substitution.

These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and purity.

4-(4-Methylcyclohexyl)phenol finds applications in several fields:

  • Industrial Chemicals: It is utilized in the production of resins and plastics due to its stability and reactivity.
  • Fragrance Industry: The compound may be used as an intermediate in synthesizing fragrances owing to its pleasant odor profile.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further exploration in drug development.

These applications underscore its significance in both industrial and research contexts.

Several compounds share structural similarities with 4-(4-Methylcyclohexyl)phenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-(Trans-4-butylcyclohexyl)phenolC16H24OC_{16}H_{24}OLarger cycloalkane substituent
4-(Trans-4-ethylcyclohexyl)phenolC14H20OC_{14}H_{20}OEthyl group instead of methyl; similar size
2-Isopropyl-4-methylphenol (Isothymol)C10H14OC_{10}H_{14}OSmaller aromatic ring; different substitution pattern

These comparisons illustrate how variations in substituents affect the properties and potential applications of these compounds while emphasizing the unique structure and characteristics of 4-(4-Methylcyclohexyl)phenol.

XLogP3

4.5

Dates

Modify: 2023-08-19

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